molecular formula C25H52O5 B1592486 Didocosanoin CAS No. 99880-64-5

Didocosanoin

Cat. No. B1592486
CAS RN: 99880-64-5
M. Wt: 432.7 g/mol
InChI Key: BYNVYIUJKRRNNC-UHFFFAOYSA-N
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Description

Didocosanoin is a diacylglycerol that contains the saturated 22-carbon fatty acid docosanoic acid at two positions . It is a naturally occurring molecule found in a variety of plants and has been studied for its potential therapeutic applications.


Molecular Structure Analysis

Didocosanoin has a molecular formula of C47H92O5 . Its structure includes two docosanoic acid molecules esterified with a glycerol molecule . The detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

Didocosanoin has a molecular weight of 737.2 Da . It is a solid substance with a density of 0.9±0.1 g/cm³ . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .

Scientific Research Applications

Drug Discovery and Development

Didocosanoin's role in drug discovery is not directly mentioned, but the process of drug discovery itself has evolved significantly over time. Advancements in molecular biology and genomic sciences have had a profound impact on drug discovery, leading to the development of new therapeutic agents for various diseases (Drews, 2000). This context is essential for understanding the broader scientific landscape in which didocosanoin might be studied.

Design of Studies in Public Health Policy Research

Although not directly linked to didocosanoin, the design of difference in difference (DID) studies offers a framework potentially useful for researching didocosanoin's effects in public health settings. DID designs are crucial for studying causal relationships in areas where randomized controlled trials are impractical or unethical (Wing, Simon, & Bello-Gomez, 2018).

Basic Science's Role in Medicine Development

The significance of basic science in developing new medicines, such as understanding the structure and function of molecules, is noteworthy. This research has led to the identification of novel therapeutic targets, which could be relevant for didocosanoin's application in medicine (Samuelsson, 2012).

Drug Interaction Management in Clinical Trials

The Metabolism and Transport Drug Interaction Database (DIDB) is a tool for managing drug interactions in new drugs during clinical trials. This database could be instrumental in understanding and managing didocosanoin's interactions with other drugs (Hachad, Ragueneau-Majlessi, & Levy, 2010).

PET and Drug Research

Positron Emission Tomography (PET) has emerged as a powerful tool in drug research, offering insights into pharmacokinetic and pharmacodynamic events. This technology could be utilized for investigating didocosanoin's effects in humans and animals (Fowler et al., 1999).

Algal Systems in Wastewater Treatment

Algal production systems for wastewater treatment represent an example of school-based scientific research. While not directly linked to didocosanoin, this research area demonstrates the potential of natural products in environmental applications, which might include didocosanoin in future studies (Paton, 1994).

Limitations of Animal Studies in Predicting Human Toxicity

The limitations of animal studies in predicting human toxicity in clinical trials highlight the need for alternative research methods. This understandingis vital when considering the safety and efficacy of compounds like didocosanoin (Norman, 2019).

Early Nucleoside Reverse Transcriptase Inhibitors

Though not specific to didocosanoin, the history of nucleoside reverse transcriptase inhibitors for HIV treatment shows how scientific discovery and drug development can lead to significant advancements in medicine. This pathway could be analogous to potential future applications of didocosanoin (Martin et al., 2010).

Marine Natural Products in Drug Development

Marine natural products, like the didemnins, demonstrate the potential of natural substances in drug development, including antitumor and antiviral activities. This research area might be relevant to the study of didocosanoin and its possible applications (Lee et al., 2012).

Society for Research on Nicotine and Tobacco

While not directly related to didocosanoin, the research on nicotine and tobacco reflects the complex interplay of biological, behavioral, and social sciences in understanding substance effects. Insights from this field could inform research methodologies applicable to didocosanoin (Perkins et al., 1996).

Diderot: A Parallel DSL for Image Analysis and Visualization

Although not directly involving didocosanoin, the Diderot parallel domain-specific language for biomedical image analysis and visualization could be a valuable tool in analyzing and visualizing data related to didocosanoin research (Chiw et al., 2012).

Ethics of Animal Research

The ethical considerations in animal research are crucial for any study involving new substances like didocosanoin. Understanding these ethical frameworks is important for conducting responsible research (Festing & Wilkinson, 2007).

Pharmacogenetics Research Network

The NIH Pharmacogenetics Research Network's focus on correlating drug response with genetic variation could be relevant for understanding individual responses to didocosanoin, especially in terms of personalized medicine (Giacomini et al., 2007).

properties

IUPAC Name

docosanoic acid;propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;4-1-3(6)2-5/h2-21H2,1H3,(H,23,24);3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNVYIUJKRRNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64366-79-6, 446021-95-0
Record name 1,2,3-Propanetriol, homopolymer, docosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64366-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Propanetriol, homopolymer, monodocosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446021-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyceryl dibehenate

CAS RN

77538-19-3, 99880-64-5
Record name Glycerol behenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77538-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl dibehenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099880645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

Typically, about 118 kg of a mixture of C10:0 and C8:0 fatty acids (55:45 weight ratio) was preheated to the esterification temperature. This fatty acid mixture was used to esterify about 16.8 kg of monobehenin at a 18:1 acid to monobehenin mole ratio at esterification temperatures in the range of 174°-210° C. for 1.5 to 3.5 hours. (The monobehenin was commercially produced by molecular distillation of behenic acid/glycerol reaction products and comprised 98.1% monoglyceride, 0.5% diglyceride, 0.1% free glycerol, and 0.3% diglycerol.) The monobehenin was added incrementally as a powder over a 10 minute period to the melted fatty acids. Vigorous agitation (571 m./min. tip speed) and a nitrogen gas sparging rate of 1.4-2.1 liter/min. per liter of reaction mixture was used to remove the water generated during the esterification. The light fatty acids were refluxed by the partial condenser operated at 110° C., while generated water was condensed by the total condenser at 40° C. The esterification progress was monitored by thin layer chromatography (TLC) using high performance silica plates and a 75% petroleum ether/25% diethyl ether/1% acetic acid development solvent, followed by charring with 5% phosphomolybdic acid in anhydrous methanol. The esterification were stopped after complete elimination of diglycerides (i.e. measured level typically less than 0.4%). Composite analyses of the six esterification indicated a 6.4% MMM, 89.9% MML/MLM and 3.7% MML/LML triglyceride composition (average) in the reaction mixture. (As determined by CNP (acid free basis), "MMM"≤C24 to C34, "MML/MLM"=C36 to C44, and "MLL/LML"C46 to C56.) The free fatty acid profiles for the reaction mixtures were determined to be 42.9% C8:0, 56.2% C10:0, 0.7% C12:0, and 0.2% C22:0 fatty acids (average), which suggests minimal long chain fatty acid hydrolysis occurred under these esterification conditions. (As determined by free fatty acid profiles, "long chain fatty acid"=combined C20:0C22:0 and C24:0.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JANNL BENJAMINS - 1967 - search.proquest.com
Anderson and Roberts (l) in 1930 in a phospholipid isolated from avian tubercle bacilli. In 1939 an inositol-containing lipid was found in soybean oil by Klenk and Sakai (2). Folch and …
Number of citations: 2 search.proquest.com

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